1-Chloro-4-(4-methylbenzene-1-sulfinyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, a sulfinyl group attached to a methylphenyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- typically involves multiple steps. One common method includes the chlorination of benzene to introduce the chlorine substituent, followed by the nitration of the benzene ring to add the nitro group. The sulfinyl group is then introduced through a sulfoxidation reaction involving a methylphenyl precursor.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, followed by sulfoxidation under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Produces amine derivatives.
Substitution: Produces various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the sulfinyl group can interact with thiol groups in proteins, potentially affecting their function. The chlorine substituent can also influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-chloro-4-nitro-
- Benzene, 1-chloro-4-sulfinyl-
Uniqueness
Benzene, 1-chloro-4-[(4-methylphenyl)sulfinyl]-2-nitro- is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity
Properties
CAS No. |
101241-40-1 |
---|---|
Molecular Formula |
C13H10ClNO3S |
Molecular Weight |
295.74 g/mol |
IUPAC Name |
1-chloro-4-(4-methylphenyl)sulfinyl-2-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO3S/c1-9-2-4-10(5-3-9)19(18)11-6-7-12(14)13(8-11)15(16)17/h2-8H,1H3 |
InChI Key |
AUCRHQWLXPKAQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.